N-(3-nitrophenyl)sulfamide
Overview
Description
N-(3-nitrophenyl)sulfamide is an organic compound with the molecular formula C6H7N3O4S and a molecular weight of 217.2 g/mol . It is a specialty product often used in proteomics research . The compound features a sulfamide group attached to a 3-nitrophenyl ring, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(3-nitrophenyl)sulfamide can be synthesized through several methods. One common approach involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thus streamlining the synthetic route and reducing waste generation . Another method involves the reaction of sulfonyl chlorides with amines under mild conditions, often using reagents like N-chlorosuccinimide (NCS) and tetrabutylammonium chloride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidative coupling reactions. The use of microwave irradiation has been shown to improve yields and functional group tolerance . Additionally, the combination of H2O2 and SOCl2 is a highly reactive reagent for the direct oxidative conversion of thiol derivatives to the corresponding sulfonyl chlorides, which then react with amines to form sulfonamides .
Chemical Reactions Analysis
Types of Reactions
N-(3-nitrophenyl)sulfamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The sulfamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like H2O2 and SOCl2 are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like SnCl2 can be employed.
Substitution: Nucleophiles such as amines or alcohols can react with the sulfamide group under mild conditions.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Amino-substituted sulfamides.
Substitution: Various substituted sulfamides depending on the nucleophile used.
Scientific Research Applications
N-(3-nitrophenyl)sulfamide is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as an intermediate in the synthesis of more complex molecules . In biology and medicine, it is used in the study of enzyme inhibitors and as a building block for drug design . Industrially, it finds applications in the production of polymers and agrochemicals .
Mechanism of Action
The mechanism of action of N-(3-nitrophenyl)sulfamide involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites. For example, sulfonamide derivatives are known to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis . This inhibition can lead to antimicrobial and anticancer activities . The compound may also interact with other molecular pathways, such as those involving carbonic anhydrase and matrix metalloproteinases .
Comparison with Similar Compounds
N-(3-nitrophenyl)sulfamide is part of a broader class of sulfur-nitrogen bond-containing compounds, including sulfenamides, sulfinamides, and sulfonamides . These compounds share similar structural features but differ in their oxidation states and reactivity. For instance:
Sulfenamides: Contain a sulfur-nitrogen single bond and are less oxidized.
Sulfinamides: Contain a sulfur-nitrogen bond with one oxygen atom attached to sulfur.
Sulfonamides: Contain a sulfur-nitrogen bond with two oxygen atoms attached to sulfur, making them more oxidized and generally more reactive.
This compound is unique due to the presence of the nitrophenyl group, which imparts distinct electronic properties and reactivity compared to other sulfonamides .
Properties
IUPAC Name |
1-nitro-3-(sulfamoylamino)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4S/c7-14(12,13)8-5-2-1-3-6(4-5)9(10)11/h1-4,8H,(H2,7,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIZIOBPTGHLKKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NS(=O)(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40649710 | |
Record name | N-(3-Nitrophenyl)sulfuric diamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40649710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70466-79-4 | |
Record name | N-(3-Nitrophenyl)sulfuric diamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40649710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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